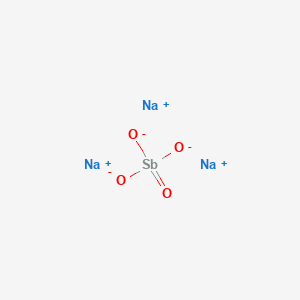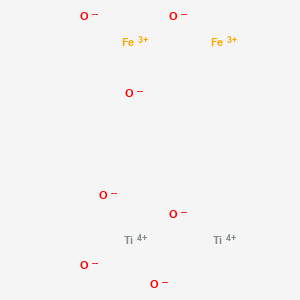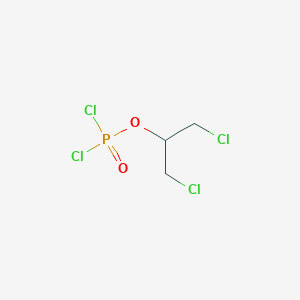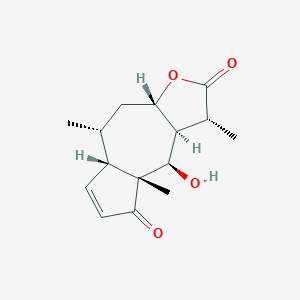
Sodium antimonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium antimonate, also known as this compound, is a chemical compound composed of sodium and antimony. It typically appears as a white powder or crystalline substance. This compound is known for its applications in various industrial processes and scientific research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium antimonate can be synthesized through several methods. One common method involves the leaching of antimony-containing residues with sodium hydroxide and sodium sulfide solutions. The leaching process results in the formation of this compound, which can be further purified through catalytic oxidation and precipitation .
Industrial Production Methods: In industrial settings, sodium antimony is often produced by reacting antimony trioxide with sodium hydroxide. The reaction is typically carried out at elevated temperatures to ensure complete conversion. The resulting this compound is then filtered, washed, and dried to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Sodium antimonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, it reacts with sulfuric acid to form antimony sulfate and sodium sulfate. It also reacts with halogens to form antimony halides .
Common Reagents and Conditions:
Reduction: It can be reduced by metals such as aluminum and iron, leading to the formation of elemental antimony.
Substitution: this compound reacts with halogens like chlorine, bromine, and iodine to form corresponding antimony halides.
Major Products Formed:
Oxidation: Antimony pentoxide
Reduction: Elemental antimony
Substitution: Antimony trichloride, antimony tribromide, antimony triiodide
Scientific Research Applications
Sodium antimonate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of sodium antimony compounds, particularly in medical applications, involves the inhibition of key enzymes and disruption of cellular processes. For instance, sodium stibogluconate inhibits DNA topoisomerase, leading to the inhibition of DNA replication and transcription in parasitic cells . This results in the reduction of parasite viability and helps in treating infections.
Comparison with Similar Compounds
Sodium antimonate can be compared with other antimony-based compounds such as antimony trioxide, antimony pentoxide, and antimony sulfide:
Antimony Trioxide: Used primarily as a flame retardant and in the production of glass and ceramics.
Antimony Pentoxide: Known for its strong oxidizing properties and used in the production of flame retardants and as a catalyst.
Antimony Sulfide: Used in the production of matches, fireworks, and as a pigment.
This compound is unique due to its specific applications in both industrial and medical fields, as well as its ability to undergo a variety of chemical reactions under different conditions.
Properties
IUPAC Name |
trisodium;stiborate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3Na.4O.Sb/q3*+1;;3*-1; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSBGJRFJIJFMGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[O-][Sb](=O)([O-])[O-].[Na+].[Na+].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Na3O4Sb |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80149507 |
Source


|
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11112-10-0 |
Source


|
| Record name | Antimonic acid, sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011112100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimonic acid, sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80149507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Methylbenzo[d]thiazol-2-amine](/img/structure/B85021.png)


amino-kappaN]ethyl]glycinato(5-)-kappaN,kappaO]-, trisodium, (OC-6-43)-](/img/structure/B85024.png)





![Quino[2,3-b]acridine-7,14-dione, 5,6,12,13-tetrahydro-2,9-dimethyl-](/img/structure/B85034.png)


